N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring, a piperidine ring, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Trifluoromethylbenzamide Group: This step involves the coupling of the piperidine-oxirane intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-methylbenzamide
- N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-chlorobenzamide
- N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-fluorobenzamide
Uniqueness
N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability and lipophilicity. This structural feature can also influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-[1-(oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c17-16(18,19)11-5-3-10(4-6-11)14(22)20-12-2-1-7-21(8-12)15(23)13-9-24-13/h3-6,12-13H,1-2,7-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXTIMANBVWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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